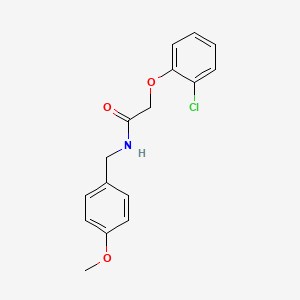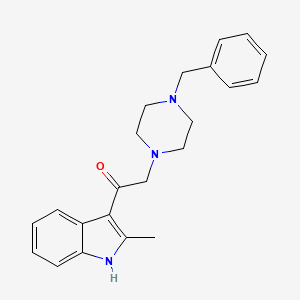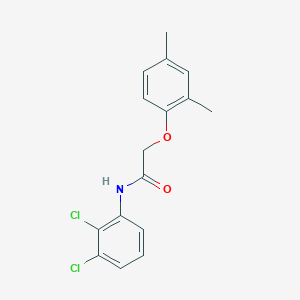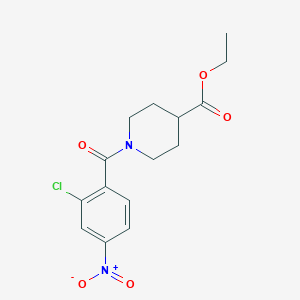![molecular formula C20H18N2OS B5706103 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, also known as DAPH-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPH-1 has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key mediator of the pathway. Dvl is involved in the transduction of the Wnt signal from the cell surface to the nucleus, where it regulates gene expression. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide binds to the Dvl PDZ domain, which prevents the interaction between Dvl and other proteins in the pathway, leading to the inhibition of Wnt signaling.
Biochemical and physiological effects:
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the promotion of stem cell differentiation, and the acceleration of wound healing. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has also been shown to have anti-inflammatory effects and to promote bone formation.
实验室实验的优点和局限性
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has several advantages for use in lab experiments, including its specificity for the Wnt/β-catenin signaling pathway and its ability to inhibit the pathway at low concentrations. However, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, including the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, the investigation of the role of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide in the regulation of stem cell differentiation, and the exploration of the potential therapeutic applications of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide in the treatment of cancer, osteoporosis, and other diseases. Additionally, further research is needed to elucidate the mechanism of action of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide and to identify potential off-target effects.
In conclusion, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide is a synthetic compound that has shown promise for its potential applications in scientific research. Its specificity for the Wnt/β-catenin signaling pathway and its wide range of biochemical and physiological effects make it a valuable tool for the study of cellular processes and the development of new therapies for a variety of diseases.
合成方法
The synthesis of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide involves a multi-step process that includes the reaction of 2,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 1-naphthylamine to form N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in many cellular processes including embryonic development, tissue regeneration, and cancer progression. This pathway is also implicated in the pathogenesis of several diseases, including osteoporosis, Alzheimer's disease, and diabetes. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has been used in a variety of scientific research applications, including the study of cancer cell proliferation, stem cell differentiation, and wound healing.
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-10-11-18(14(2)12-13)21-20(24)22-19(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPANDIFLZKNBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)




![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)




